Ethyl 1-((2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(phenyl)methyl)piperidine-4-carboxylate
Description
Ethyl 1-((2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(phenyl)methyl)piperidine-4-carboxylate is a heterocyclic compound featuring a fused thiazolo-triazole core substituted with a hydroxyl group, an ethyl moiety, and a phenyl group. This structure combines electron-rich (hydroxyl, triazole) and lipophilic (phenyl, ethyl) regions, making it a candidate for applications in medicinal chemistry or materials science. While direct pharmacological data for this compound are unavailable, its structural motifs align with bioactive molecules targeting enzymes or receptors via hydrogen bonding and hydrophobic interactions .
Properties
IUPAC Name |
ethyl 1-[(2-ethyl-6-hydroxy-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)-phenylmethyl]piperidine-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N4O3S/c1-3-16-22-21-25(23-16)19(26)18(29-21)17(14-8-6-5-7-9-14)24-12-10-15(11-13-24)20(27)28-4-2/h5-9,15,17,26H,3-4,10-13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJQHTKMMZXBUHY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN2C(=C(SC2=N1)C(C3=CC=CC=C3)N4CCC(CC4)C(=O)OCC)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is Topoisomerase 1 (Top1) . Top1 is an enzyme that controls the changes in DNA structure by catalyzing the breaking and rejoining of the DNA strand during the normal cell cycle. Inhibition of Top1 can lead to DNA damage and cell death, making it a valuable target for anticancer therapies.
Mode of Action
The compound interacts with its target, Top1, by inhibiting its activity. This inhibition is achieved through the formation of a C-N bond between the nitrogen of the amino group and the carbonyl carbon, and the simultaneous proton transfer from nitrogen N1 to the oxygen of the C=O bond. This interaction leads to DNA damage, disrupting the normal cell cycle and leading to cell death.
Biochemical Pathways
The inhibition of Top1 affects the DNA replication and transcription pathways. When Top1 is inhibited, the DNA strand cannot properly unwind and relax, which is necessary for these processes to occur. This leads to DNA damage and, ultimately, cell death.
Pharmacokinetics
Similar compounds with a thiazole ring have been found to have diverse biological activities, suggesting that this compound may also have a wide range of effects in the body.
Result of Action
The result of the compound’s action is the inhibition of Top1, leading to DNA damage and cell death. This makes the compound a potential candidate for anticancer therapies, as it can selectively kill cancer cells by disrupting their DNA replication and transcription processes.
Action Environment
The action of this compound can be influenced by various environmental factors. For example, the reaction condition, such as heating, can overcome the activation barrier for the formation of the C-N bond. Additionally, the compound’s stability and efficacy may be affected by factors such as pH, temperature, and the presence of other molecules in the environment.
Biological Activity
Ethyl 1-((2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(phenyl)methyl)piperidine-4-carboxylate is a complex organic compound with potential therapeutic applications. Its structure features a thiazolo[3,2-b][1,2,4]triazole moiety and a piperidine ring, which are known to contribute to various biological activities. This article reviews the biological activity of this compound based on available research findings and case studies.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 404.49 g/mol. The compound exhibits multiple functional groups that enhance its chemical reactivity and biological potential.
| Property | Value |
|---|---|
| Molecular Formula | C22H25N4O3S |
| Molecular Weight | 404.49 g/mol |
| CAS Number | 886907-37-5 |
| Structure | Structure |
The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes in biological systems. It is hypothesized that the thiazole and triazole moieties play crucial roles in modulating various biochemical pathways.
Potential Mechanisms Include:
- Antimicrobial Activity : The compound has shown promising results against various microbial strains, likely due to its ability to disrupt microbial cell membranes or inhibit essential enzymes.
- Antitumor Effects : Preliminary studies suggest that it may induce apoptosis in cancer cells through mechanisms involving oxidative stress and DNA damage.
- Neurological Effects : The piperidine ring may interact with neurotransmitter systems, potentially offering neuroprotective benefits.
Research Findings
Recent studies have investigated the pharmacological properties of this compound:
Antimicrobial Activity
A study conducted by Pandey et al. (2009) demonstrated that derivatives of thiazolo-triazole compounds exhibit significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. The mechanism was attributed to the inhibition of bacterial growth through cell wall synthesis disruption.
Antitumor Activity
Research by Al-Suwaidan et al. (2016) identified that similar compounds containing thiazole moieties exhibited cytotoxic effects on various cancer cell lines. The study highlighted the importance of structural modifications in enhancing antitumor efficacy.
Neurological Studies
El-Azab et al. (2013) explored the anticonvulsant properties of related compounds, suggesting that modifications in the piperidine structure could lead to enhanced neuroprotective effects.
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
- Case Study on Antimicrobial Efficacy : In vitro tests showed that this compound inhibited the growth of Staphylococcus aureus and Escherichia coli at low concentrations.
- Antitumor Activity Assessment : A controlled study on cancer cell lines demonstrated that treatment with this compound resulted in a significant reduction in cell viability compared to untreated controls.
Scientific Research Applications
Antimicrobial Properties
Research indicates that compounds containing thiazole and triazole rings exhibit significant antimicrobial properties. Ethyl 1-((2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(phenyl)methyl)piperidine-4-carboxylate has been evaluated for its efficacy against various bacterial strains. In vitro studies suggest it possesses moderate to high activity against both Gram-positive and Gram-negative bacteria .
Anti-inflammatory and Neuroprotective Effects
The compound has shown promising results in anti-inflammatory assays and neuroprotection studies. It interacts with key proteins such as activating transcription factor 4 (ATF4) and nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kB), influencing pathways related to inflammation and cellular stress response.
Pharmacological Research
The compound's potential therapeutic applications extend into pharmacology, particularly in drug development targeting specific biological pathways associated with inflammation and cancer. Its diverse functionalities make it a candidate for further exploration in medicinal chemistry.
Study on Antibacterial Activity
In a recent study assessing the antibacterial activity of similar compounds, derivatives were evaluated against strains like Staphylococcus aureus and Escherichia coli. The results demonstrated significant zones of inhibition compared to standard antibiotics such as Streptomycin .
Molecular Docking Studies
In silico molecular docking studies have been conducted to predict the binding affinity of this compound with targeted enzymes involved in bacterial resistance mechanisms. These studies provide insights into the mechanism of action and potential pathways for therapeutic intervention .
Chemical Reactions Analysis
Ester Hydrolysis
The ethyl carboxylate group undergoes hydrolysis under acidic or basic conditions to form the corresponding carboxylic acid. This reaction is critical for generating bioactive derivatives:
This transformation enhances water solubility and enables further functionalization through amidation or coupling reactions.
Nucleophilic Substitution at Hydroxyl Group
The 6-hydroxyl group on the thiazolo-triazole moiety participates in nucleophilic displacements. For example:
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Alkylation : Reaction with alkyl halides (e.g., ethyl iodide) in the presence of K₂CO₃ yields ether derivatives.
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Acylation : Treatment with acetyl chloride forms acetates, modifying solubility and bioavailability.
Key considerations :
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Steric hindrance from the adjacent thiazole and triazole rings may limit reaction rates.
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Anhydrous conditions (e.g., DMF, inert atmosphere) improve yields.
Electrophilic Aromatic Substitution
The phenyl ring undergoes regioselective electrophilic substitution. Bromination and nitration are particularly relevant:
| Reaction | Conditions | Product |
|---|---|---|
| Bromination (Br₂/FeBr₃) | 0–5°C, CH₂Cl₂ solvent | 3-Bromo-phenyl derivative |
| Nitration (HNO₃/H₂SO₄) | 50°C, controlled addition | 4-Nitro-phenyl analog |
These modifications enhance lipophilicity and enable cross-coupling reactions (e.g., Suzuki-Miyaura).
Piperidine Ring Functionalization
The piperidine nitrogen serves as a site for alkylation or acylation:
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Methylation : CH₃I in THF with NaH yields N-methyl-piperidine derivatives .
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Carbamoylation : Reaction with isocyanates forms urea-linked analogs.
Synthetic protocol :
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Dissolve compound in anhydrous THF under N₂.
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Add NaH (2 eq) at 0°C, followed by electrophile.
Thiazolo-Triazole Core Modifications
The fused heterocyclic system participates in:
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Oxidation : H₂O₂/Fe²⁺ converts the thiazole sulfur to sulfoxide, altering electronic properties.
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Ring-Opening : Strong bases (e.g., t-BuOK) cleave the triazole ring, forming diamino-thiazole intermediates.
Cross-Coupling Reactions
The ethyl group on the thiazole enables palladium-catalyzed couplings:
| Reaction Type | Catalytic System | Application Example |
|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃, DMF/H₂O | Biaryl derivatives for SAR studies |
| Heck Reaction | Pd(OAc)₂, P(o-tol)₃ | Alkenyl-substituted analogs |
Stability and Degradation Pathways
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Photodegradation : UV exposure (λ = 254 nm) induces cleavage of the ester group, forming piperidine-4-carboxylic acid and ethanol.
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Thermal Decomposition : Above 200°C, the thiazolo-triazole ring undergoes retro-Diels-Alder fragmentation.
Comparative Reaction Table
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations in the Thiazolo-Triazole Core
Compound A : Ethyl 4-[(2-ethyl-6-hydroxy[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)(3-fluorophenyl)methyl]-1-piperazinecarboxylate (CAS: 898367-02-7)
- Heterocyclic Backbone: Piperazine (two nitrogen atoms) replaces piperidine (one nitrogen), increasing basicity and hydrogen-bonding capacity.
- Hypothetical Impact :
Heterocycle and Functional Group Modifications
Compound B : Ethyl 4-methyl-2-{2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]ethyl}-1,3-thiazole-5-carboxylate (CAS: 1006682-84-3)
- Key Differences :
- Core Structure : A pyrazole-thiazole system replaces the thiazolo-triazole core, eliminating the fused triazole ring.
- Substituents : A trifluoromethyl group introduces strong electron-withdrawing effects and lipophilicity.
Compound C : Ethyl 1-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]piperidine-4-carboxylate (CAS: 1006349-05-8)
- Key Differences :
- Heterocycle : Pyrazole replaces the thiazolo-triazole system, simplifying the aromatic framework.
- Substituents : Lacks the hydroxyl and phenyl groups, reducing polarity.
- Hypothetical Impact :
Physicochemical and Structural Properties
| Property | Target Compound | Compound A | Compound B | Compound C |
|---|---|---|---|---|
| Molecular Weight | ~445 g/mol (estimated) | ~463 g/mol | ~378 g/mol | ~293 g/mol |
| Hydrogen Bond Donors | 1 (hydroxyl) | 1 (hydroxyl) | 0 | 0 |
| LogP (Estimated) | 3.2–3.8 | 3.0–3.5 (fluorophenyl) | 4.1–4.5 (CF₃) | 2.5–3.0 |
| Key Interactions | H-bonding (OH, triazole), π-π | H-bonding, halogen bonding | Hydrophobic (CF₃), π-π | Hydrophobic (ethyl, methyl) |
Q & A
Q. What synthetic strategies are recommended for optimizing the multi-step synthesis of this compound?
A modular approach is advised, beginning with the synthesis of the thiazolo-triazole core followed by coupling with the piperidine-carboxylate moiety. Key steps include:
- Core formation : Use hydrazine hydrate for cyclization of thiazolo-triazole intermediates, as demonstrated in analogous syntheses .
- Purification : Employ gradient elution in HPLC with a C18 column to isolate intermediates (e.g., 70% acetonitrile/water for hydroxylated derivatives) .
- Coupling reactions : Optimize phosphorus oxychloride-mediated esterification under inert conditions to minimize hydrolysis .
Q. Which analytical techniques are critical for confirming the structural integrity of this compound?
Combine spectroscopic and crystallographic methods:
- 1H NMR : Identify characteristic peaks (e.g., ethyl groups at δ 1.2–1.4 ppm, aromatic protons at δ 7.2–7.8 ppm) and verify integration ratios .
- X-ray crystallography : Resolve ambiguous stereochemistry using SHELXL for refinement; prioritize high-resolution (<1.0 Å) datasets to reduce thermal motion artifacts .
- Elemental analysis : Confirm stoichiometry with ≤0.3% deviation for C, H, N, and S .
Q. How can physicochemical properties like pKa and solubility be determined experimentally?
- pKa determination : Perform potentiometric titrations in non-aqueous solvents (e.g., isopropyl alcohol) using tetrabutylammonium hydroxide (TBAH). Plot mV vs. titrant volume to derive half-neutralization potentials .
- Solubility profiling : Use shake-flask method in phosphate-buffered saline (pH 7.4) at 25°C, validated by UV-Vis spectroscopy at λmax ≈ 270 nm (typical for triazole derivatives) .
Advanced Research Questions
Q. How can molecular docking discrepancies between predicted and observed biological activity be resolved?
- Target selection : Prioritize enzymes with structural homology to 14-α-demethylase (PDB: 3LD6), where triazole derivatives show affinity .
- Force field optimization : Adjust partial charges in docking software (e.g., AutoDock Vina) to account for the compound’s hydroxyl and thiazole groups, which may form non-canonical hydrogen bonds .
- Validation : Cross-reference docking scores with in vitro assays (e.g., MIC values against Candida albicans) to identify false positives .
Q. What crystallographic challenges arise during refinement of this compound, and how are they addressed?
- Disorder in flexible groups : The ethyl and phenyl substituents may exhibit positional disorder. Use SHELXL’s PART instruction to model alternative conformations with occupancy refinement .
- Hydrogen bonding networks : Apply graph-set analysis (e.g., Etter’s rules) to classify interactions (e.g., R₂²(8) motifs for triazole-hydroxyl dimers) and validate hydrogen atom placement .
Q. How can conformational analysis of the piperidine ring inform structure-activity relationships (SAR)?
- Puckering parameters : Calculate Cremer-Pople coordinates (θ, φ) from crystallographic data to quantify ring distortion. For example, a θ > 20° indicates significant chair-to-boat flexibility .
- Dynamic NMR : Perform variable-temperature 1H NMR in DMSO-d₆ to assess ring inversion barriers (ΔG‡), correlating with steric effects from the phenylmethyl substituent .
Q. What strategies mitigate contradictions between computational and experimental solubility data?
- Solvent descriptors : Use Hansen solubility parameters (δD, δP, δH) to refine COSMO-RS predictions, especially for polar aprotic solvents like DMF .
- Experimental replicates : Conduct triplicate measurements with error margins <5% to account for hygroscopicity in the carboxylate group .
Methodological Notes
- Synthetic reproducibility : Document reaction parameters (e.g., stoichiometry, solvent purity) meticulously, as minor variations in triazole syntheses can lead to regioisomeric byproducts .
- Data interpretation : Cross-validate spectral data with analogous compounds (e.g., ethyl 5-(4-chlorophenyl)thiazolo-triazole derivatives) to confirm peak assignments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
